molecular formula C8H16S B13276762 Cycloheptylmethanethiol

Cycloheptylmethanethiol

Cat. No.: B13276762
M. Wt: 144.28 g/mol
InChI Key: NERFKYHNPUZUKN-UHFFFAOYSA-N
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Description

Cycloheptylmethanethiol is an organosulfur compound with the molecular formula C₈H₁₆S. It is characterized by a cycloheptyl group attached to a methanethiol moiety. This compound is known for its distinctive sulfur odor and is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptylmethanethiol can be synthesized through several methods. One common approach involves the reaction of cycloheptylmagnesium bromide with sulfur, followed by hydrolysis to yield this compound. Another method includes the reaction of cycloheptyl chloride with sodium hydrosulfide under appropriate conditions.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically involves the use of cycloheptyl halides and thiolating agents under anhydrous conditions to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: Cycloheptylmethanethiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert this compound to cycloheptylmethane using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Cycloheptylmethanesulfoxide, cycloheptylmethanesulfone.

    Reduction: Cycloheptylmethane.

    Substitution: Various substituted cycloheptylmethanes depending on the reagents used.

Scientific Research Applications

Cycloheptylmethanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a model compound in studies of sulfur-containing biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism by which cycloheptylmethanethiol exerts its effects involves the interaction of the thiol group with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in other molecules, leading to the formation of new compounds. This reactivity is exploited in both synthetic chemistry and biological systems where thiol groups play a crucial role in enzyme function and signaling pathways.

Comparison with Similar Compounds

Cycloheptylmethanethiol can be compared with other thiol-containing compounds such as:

    Methanethiol: A simpler thiol with a single carbon chain.

    Ethanethiol: Similar to methanethiol but with an additional carbon atom.

    Cyclohexylmethanethiol: Similar structure but with a six-membered ring instead of a seven-membered ring.

Uniqueness: this compound’s uniqueness lies in its seven-membered ring structure, which imparts different steric and electronic properties compared to its six-membered counterpart, cyclohexylmethanethiol. This difference can influence its reactivity and the types of reactions it undergoes.

Properties

Molecular Formula

C8H16S

Molecular Weight

144.28 g/mol

IUPAC Name

cycloheptylmethanethiol

InChI

InChI=1S/C8H16S/c9-7-8-5-3-1-2-4-6-8/h8-9H,1-7H2

InChI Key

NERFKYHNPUZUKN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)CS

Origin of Product

United States

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